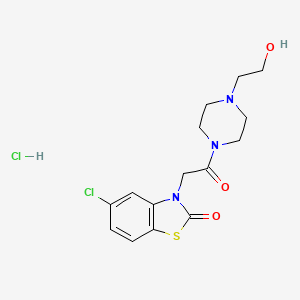

Tiaramide hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de tiaramide est un dérivé de la benzothiazolinone connu pour ses propriétés anti-inflammatoires et analgésiques. Il s'agit d'un anti-inflammatoire non stéroïdien (AINS) qui n'inhibe pas les enzymes cyclooxygénases (COX), ce qui le rend unique parmi les AINS . Il a été principalement utilisé pour ses effets analgésiques et anti-inflammatoires.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le chlorhydrate de tiaramide peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la 5-chloro-2-oxo-3(2H)-benzothiazolinone avec la 4-(2-hydroxyéthyl)pipérazine. La réaction implique généralement les étapes suivantes :

Formation de l'intermédiaire : la 5-chloro-2-oxo-3(2H)-benzothiazolinone est mise en réaction avec la 4-(2-hydroxyéthyl)pipérazine en présence d'un solvant approprié tel que le diméthylformamide (DMF) et d'une base comme le carbonate de potassium.

Formation du chlorhydrate : Le produit intermédiaire est ensuite traité avec de l'acide chlorhydrique pour former le chlorhydrate de tiaramide.

Méthodes de production industrielle

La production industrielle de chlorhydrate de tiaramide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le produit final est généralement purifié par recristallisation ou par d'autres techniques de purification appropriées .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de tiaramide subit diverses réactions chimiques, notamment :

Réactions de substitution : le composé peut participer à des réactions de substitution nucléophile en raison de la présence du groupe chloro.

Réactions d'oxydation et de réduction : La partie benzothiazolinone peut subir une oxydation et une réduction dans des conditions appropriées.

Réactifs et conditions courants

Substitution nucléophile : les réactifs courants comprennent les nucléophiles tels que les amines ou les thiols, et les réactions sont généralement effectuées dans des solvants polaires comme le DMF ou le diméthylsulfoxyde (DMSO).

Oxydation : des oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Principaux produits formés

Réactions de substitution : les produits comprennent des dérivés dans lesquels le groupe chloro est remplacé par le nucléophile.

Oxydation et réduction : Les produits comprennent des formes oxydées ou réduites du cycle benzothiazolinone.

Applications de la recherche scientifique

Le chlorhydrate de tiaramide a été largement étudié pour ses applications dans divers domaines :

Chimie : utilisé comme composé modèle dans les études sur les dérivés de la benzothiazolinone et leur réactivité.

Biologie : étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'agent anti-inflammatoire.

Médecine : utilisé dans le traitement de la douleur et de l'inflammation, en particulier dans les cas où les AINS traditionnels ne sont pas adaptés.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence en chimie analytique .

Mécanisme d'action

Le chlorhydrate de tiaramide exerce ses effets en inhibant la synthèse des prostaglandines, qui sont des composés responsables de l'inflammation et de la douleur. Contrairement aux autres AINS, il n'inhibe pas les enzymes cyclooxygénases (COX). Au lieu de cela, il cible d'autres voies impliquées dans la réponse inflammatoire, telles que l'inhibition de la libération d'histamine .

Applications De Recherche Scientifique

Tiaramide hydrochloride is a compound with diverse applications in pharmaceutical and biochemical research, as well as other fields . Its applications span from drug synthesis to material science .

Pharmaceutical Development

This compound is used in synthesizing new drugs because its unique chemical structure can improve the effectiveness of therapeutic agents . Tiaramide, developed by Fujisawa Pharmaceutical (now Astellas Pharma), was used in Japan under the name Solantol for treating pain and inflammatory disorders . It has been used for pain management after surgery, tooth extraction, trauma, arthritis, low back pain, cervical shoulder arm syndrome, pelvic inflammation, birth canal injuries, breast engorgement, herpes zoster, polymorphic exudative erythema, cystitis, epididymitis, uveitis, pericoronitis, and acute upper respiratory tract inflammation . Clinical studies have shown benefits in asthmatic adults and children . A study comparing oral tiaramide to salbutamol and a placebo in adult asthmatic patients found that both tiaramide and salbutamol had a significant therapeutic effect compared to the placebo . More patients also preferred tiaramide over salbutamol, and fewer side effects were reported during tiaramide treatment .

Biochemical Research

In biochemical research, this compound is used in studies that explore enzyme inhibition and receptor interactions, making it useful for understanding biological pathways . It has demonstrated anti-anaphylactic action, inhibiting antigen-induced and compound 48/80-induced histamine release from rat peritoneal mast cells . It also inhibits vasodilatation and radio-labeled serotonin release from challenged rat mast cells .

Cosmetic Formulations

This compound is added to skincare products for its potential skin-conditioning properties, offering benefits like hydration and improved skin texture .

Analytical Chemistry

The compound is a standard reference material in analytical methods, helping to accurately quantify similar substances in various samples .

Material Science

This compound is explored in developing polymers and coatings, potentially enhancing durability and performance in industrial applications .

Tiaramide as an Anti-inflammatory drug

This compound is a non-acidic and non-steroidal anti-inflammatory drug (NSAID) . While some non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and sodium loxoprofen are commonly prescribed, Tiaramide is also used in prescriptions . Tiaramide may inhibit the migration and activation of immune cells, reducing the inflammatory response .

Mécanisme D'action

Tiaramide hydrochloride exerts its effects by inhibiting the synthesis of prostaglandins, which are compounds responsible for inflammation and pain. Unlike other NSAIDs, it does not inhibit cyclooxygenase (COX) enzymes. Instead, it targets other pathways involved in the inflammatory response, such as the inhibition of histamine release .

Comparaison Avec Des Composés Similaires

Composés similaires

Chlorhydrate de benzydamine : un autre AINS doté de propriétés anti-inflammatoires et analgésiques similaires, mais qui inhibe les enzymes COX.

Papavérine : Un alcaloïde doté de propriétés relaxantes des muscles lisses, utilisé pour ses effets vasodilatateurs.

Unicité

Le chlorhydrate de tiaramide est unique parmi les AINS en raison de sa nature non acide et de son mécanisme d'action qui n'implique pas l'inhibition de la COX. Cela le rend adapté aux patients qui ne supportent pas les AINS traditionnels .

Activité Biologique

Tiaramide hydrochloride (THC) is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its diverse biological activities, particularly in the treatment of allergic conditions and asthma. Developed by Fujisawa Pharmaceutical (now Astellas Pharma), THC was initially used in Japan under the brand name Solantol for various pain and inflammatory disorders. This article delves into the biological activity of THC, emphasizing its mechanisms of action, clinical efficacy, and potential therapeutic applications.

- Molecular Formula : C15H18ClN3O3S.ClH

- Molecular Weight : 392.301 g/mol

- Chirality : Achiral

- Solubility : High water solubility, which facilitates oral administration .

This compound exhibits several mechanisms contributing to its biological activity:

- Anti-inflammatory Action : THC inhibits the release of histamine from mast cells, which is crucial in the pathophysiology of allergic reactions. In studies utilizing rat mast cells, THC demonstrated significant inhibition of antigen-induced histamine release and serotonin release triggered by compound 48/80 .

- Bronchodilation : Clinical trials have indicated that THC can effectively alleviate symptoms in asthmatic patients, comparable to traditional bronchodilators like salbutamol. A double-blind crossover study showed that THC significantly improved peak expiratory flow rates and reduced inhaler usage among patients .

- Platelet Aggregation Inhibition : THC has been shown to inhibit platelet aggregation induced by ADP, suggesting a potential role in managing thrombotic disorders .

Asthma Management

A notable clinical trial involving 35 adult asthmatic patients compared the efficacy of THC with salbutamol and placebo. The results indicated that both THC and salbutamol significantly improved asthma symptoms and lung function. However, patients reported fewer side effects with THC, making it a preferable option for those intolerant to beta-adrenergic agonists .

Anti-allergic Properties

The anti-anaphylactic properties of THC were explored through various experimental models. It was found to effectively inhibit both histamine release from mast cells and compound 48/80-induced vasodilation in rat models . These findings suggest its potential utility in treating allergic diseases.

Safety Profile

In comparative studies assessing NSAIDs for safety in patients with NSAID-induced urticaria, THC exhibited a favorable safety profile, demonstrating lower incidences of adverse effects compared to other NSAIDs like meloxicam and etodolac .

Pharmacokinetics

Research has shown that after oral administration, THC is distributed predominantly in the liver, kidney, and lung tissues at concentrations significantly higher than plasma levels. This distribution pattern suggests a targeted action within these organs, potentially enhancing its therapeutic effects in inflammatory conditions affecting these tissues .

Interaction Studies

Recent studies have investigated the interaction of THC with methotrexate using human organic anion transporter 3 (hOAT3) models. The findings indicated that while most NSAIDs inhibit methotrexate uptake, THC does not exhibit this inhibitory effect at therapeutic concentrations, suggesting a unique pharmacokinetic profile that may reduce the risk of drug interactions .

Summary of Clinical Trials on this compound

| Study Type | Participants | Dosage | Outcomes |

|---|---|---|---|

| Double-blind trial | 35 adults | 200 mg four times daily | Significant improvement in asthma symptoms vs placebo |

| In vitro study | Rat mast cells | Varying concentrations | Strong inhibition of histamine release |

| Interaction study | N/A | N/A | No significant interaction with methotrexate |

Pharmacokinetic Profile

| Tissue | Concentration (fold increase) |

|---|---|

| Liver | 4-6 times higher |

| Kidney | 4-6 times higher |

| Lung | 4-6 times higher |

Propriétés

IUPAC Name |

5-chloro-3-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1,3-benzothiazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O3S.ClH/c16-11-1-2-13-12(9-11)19(15(22)23-13)10-14(21)18-5-3-17(4-6-18)7-8-20;/h1-2,9,20H,3-8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNGDQSYPNBJAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(=O)CN2C3=C(C=CC(=C3)Cl)SC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

32527-55-2 (Parent) | |

| Record name | Tiaramide hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6048757 | |

| Record name | Tiaramide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35941-71-0 | |

| Record name | 2(3H)-Benzothiazolone, 5-chloro-3-[2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35941-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiaramide hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035941710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tiaramide hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289337 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tiaramide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(5-chloro-2-oxo-2H-benzothiazol-3-yl)acetyl]piperazine-1-ethanol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIARAMIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ITY1616X9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.